Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-
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Overview
Description
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- is a complex organic compound with a unique structure that combines a quinoline ring with a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with a pyrrolidine sulfonyl chloride under basic conditions. The hydroxy group is introduced through a subsequent hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative .
Scientific Research Applications
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of the pyrrolidinylsulfonyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group and a hydroxy group on the phenyl ring.
Uniqueness
Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]- is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications .
Properties
CAS No. |
1424941-75-2 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-acetyl-6-pyrrolidin-1-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16N2O4S/c1-10(18)13-9-16-14-5-4-11(8-12(14)15(13)19)22(20,21)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19) |
InChI Key |
LWSPHCFJOZPGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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